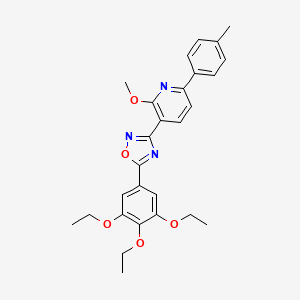![molecular formula C18H21BrN2O4S B7700477 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide, also known as BBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBBS is a sulfonamide derivative that has been synthesized through a multi-step reaction process.
Mechanism of Action
The mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in the regulation of pH homeostasis in cancer cells. By inhibiting this enzyme, this compound disrupts the acid-base balance in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, leading to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. This compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of new analogs of this compound with improved solubility and potency. Furthermore, the potential use of this compound as a diagnostic tool for cancer imaging should be explored further. Finally, the potential therapeutic applications of this compound in other diseases, such as neurological disorders, should be investigated.
Synthesis Methods
The synthesis of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide involves a multi-step reaction process that starts with the conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide. This compound is then reacted with N-benzylamine to form N-benzyl-4-bromobenzenesulfonamide. The next step involves the conversion of N-benzyl-4-bromobenzenesulfonamide to 2-(N-benzyl-4-bromobenzenesulfonamido)acetic acid, which is then reacted with oxalyl chloride to form 2-(N-benzyl-4-bromobenzenesulfonamido)acetyl chloride. Finally, this compound is reacted with oxolane-2-methanol to form this compound.
Scientific Research Applications
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a tumor-associated enzyme that is overexpressed in various types of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer imaging. Furthermore, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-11-20-18(22)14-21(13-15-5-3-2-4-6-15)26(23,24)17-9-7-16(19)8-10-17/h2-10H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWCRFGDWAQUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

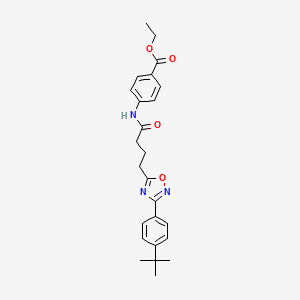
![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
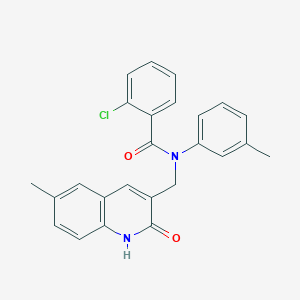

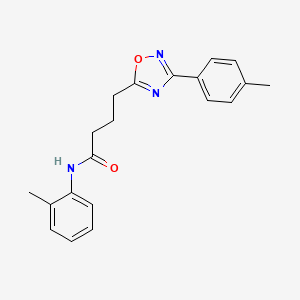
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
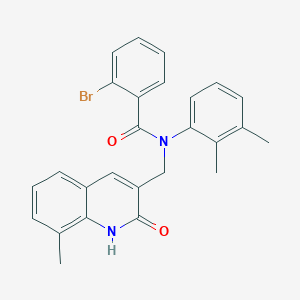
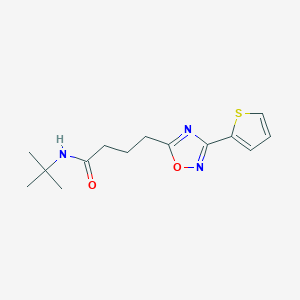

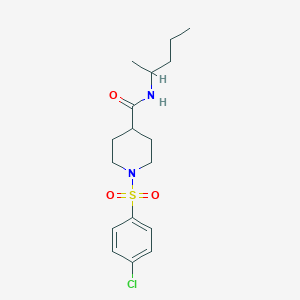
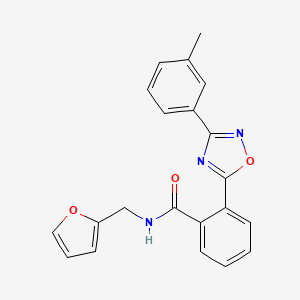
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

